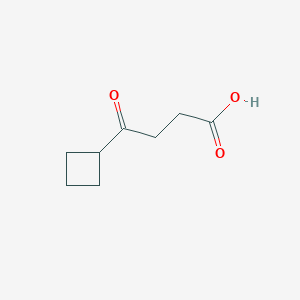

4-Cyclobutyl-4-oxobutyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclobutyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(4-5-8(10)11)6-2-1-3-6/h6H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJPWCSWYQDNGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645358 | |

| Record name | 4-Cyclobutyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889953-85-9 | |

| Record name | 4-Cyclobutyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Cyclobutyl-4-oxobutyric Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-cyclobutyl-4-oxobutyric acid, a valuable keto acid intermediate in the development of novel therapeutics and specialized chemical entities.[1][2] This document is intended for an audience of researchers, medicinal chemists, and process development scientists. We will explore the most scientifically sound and practical approaches to its synthesis, with a focus on the underlying chemical principles, detailed experimental protocols, and critical analysis of each route. The two primary pathways detailed herein are the Grignard reaction of a cyclobutyl organometallic reagent with succinic anhydride and a plausible Friedel-Crafts acylation strategy. This guide emphasizes scientific integrity, providing in-depth explanations for methodological choices and grounding all claims in authoritative literature.

Introduction and Molecular Overview

This compound (IUPAC name: 4-cyclobutyl-4-oxobutanoic acid) is a bifunctional organic molecule featuring a cyclobutane ring, a ketone, and a carboxylic acid moiety.[3] This unique combination of functional groups makes it a desirable building block for introducing the cyclobutyl motif into larger, more complex molecules, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 889953-85-9 | [3] |

| Molecular Formula | C₈H₁₂O₃ | [3] |

| Molecular Weight | 156.18 g/mol | [3] |

| IUPAC Name | 4-cyclobutyl-4-oxobutanoic acid | [3] |

| Storage Temperature | 2-8°C | [2] |

The synthesis of this γ-keto acid, while not extensively documented in readily available literature with a specific, high-yield protocol, can be reliably achieved through established organometallic and electrophilic substitution reactions. This guide will provide the necessary theoretical and practical framework for its successful laboratory-scale preparation.

Strategic Synthesis Pathways

Two principal retrosynthetic disconnections are considered for the synthesis of this compound. The first involves the formation of the C4-C5 bond via a nucleophilic attack of a cyclobutyl organometallic species on succinic anhydride. The second strategy relies on the formation of the C3-C4 bond through a Friedel-Crafts type acylation.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Grignard Reaction with Succinic Anhydride

This is arguably the most direct and reliable route. It leverages the nucleophilic character of a Grignard reagent to open the succinic anhydride ring, directly forming the target keto acid after an acidic workup.[4][5] The reaction of arylmagnesium halides with succinic anhydride is known to produce the corresponding 3-aroylpropionic acids in good yields.[6] We can confidently extrapolate this reactivity to cyclobutylmagnesium bromide.

The reaction proceeds in two distinct stages. First, the cyclobutylmagnesium bromide, prepared in situ from cyclobutyl bromide and magnesium metal in an anhydrous ether solvent, acts as a potent nucleophile.[7][8] It attacks one of the electrophilic carbonyl carbons of succinic anhydride, leading to the opening of the five-membered ring. This forms a magnesium salt of the carboxylate. The subsequent addition of an aqueous acid protonates the carboxylate, yielding the final product, this compound.

Caption: Simplified mechanism of the Grignard reaction pathway.

Step A: Preparation of Cyclobutylmagnesium Bromide

-

Materials: Magnesium turnings, iodine crystal (as initiator), cyclobutyl bromide, anhydrous diethyl ether or tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (argon or nitrogen), place magnesium turnings.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of cyclobutyl bromide in anhydrous diethyl ether.

-

Add a small portion of the cyclobutyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once initiated, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the cyclobutylmagnesium bromide Grignard reagent.

-

Step B: Reaction with Succinic Anhydride and Workup

-

Materials: Cyclobutylmagnesium bromide solution, succinic anhydride, anhydrous diethyl ether or THF, hydrochloric acid (aq.), diethyl ether for extraction, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.

-

Procedure:

-

In a separate flame-dried flask under an inert atmosphere, prepare a suspension of finely powdered succinic anhydride in anhydrous diethyl ether.[9][10]

-

Cool this suspension in an ice-salt bath to approximately -10 °C.

-

Slowly add the prepared cyclobutylmagnesium bromide solution via a cannula or dropping funnel to the succinic anhydride suspension with vigorous stirring. Maintain the temperature below 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture again in an ice bath and quench it by the slow addition of cold 1 M hydrochloric acid until the aqueous layer is acidic.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

-

Expected Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the cyclobutyl protons, the methylene protons adjacent to the ketone, the methylene protons adjacent to the carboxylic acid, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Peaks for the two carbonyl carbons (ketone and carboxylic acid), and signals for the cyclobutyl and methylene carbons.

-

IR Spectroscopy: A broad absorption for the O-H stretch of the carboxylic acid, and two distinct C=O stretching bands for the ketone and the carboxylic acid.

-

Pathway 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution for the synthesis of aryl ketones.[11][12] While a direct acylation of cyclobutane with succinic anhydride is not feasible due to the low reactivity of the alkane, a plausible route involves the reaction of cyclobutanecarbonyl chloride with a suitable three-carbon nucleophile that can be subsequently hydrolyzed to the carboxylic acid. A more direct, albeit challenging, approach would be the acylation of an activated cyclobutane derivative.

A more common application of this reaction type for γ-keto acid synthesis involves acylating an electron-rich aromatic ring with succinic anhydride.[13]

A viable, though multi-step, approach would involve the reaction of cyclobutanecarbonyl chloride with a reagent such as the Grignard of 3-(trimethylsilyloxy)propylmagnesium bromide, followed by oxidation. However, a more direct Friedel-Crafts reaction is conceptually attractive. For this to be successful, one would need to acylate a nucleophilic three-carbon synthon with cyclobutanecarbonyl chloride.

Step A: Preparation of Cyclobutanecarbonyl Chloride

Cyclobutanecarbonyl chloride is a key intermediate for this pathway and can be prepared from cyclobutanecarboxylic acid.[14]

-

Materials: Cyclobutanecarboxylic acid, thionyl chloride (SOCl₂), a catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure:

-

In a flask equipped with a reflux condenser and a gas outlet to a trap, combine cyclobutanecarboxylic acid and a slight excess of thionyl chloride.

-

Add a few drops of DMF as a catalyst.

-

Heat the mixture gently under reflux. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation.

-

Purify the resulting cyclobutanecarbonyl chloride by distillation under reduced pressure.[15][16]

-

Step B: Acylation Reaction

A possible, though less direct, route could involve the acylation of a silyl enol ether of an ester, followed by hydrolysis and decarboxylation. A more straightforward hypothetical pathway would be the Lewis acid-catalyzed acylation of a suitable three-carbon organometallic reagent.

Due to the higher reliability and more direct nature of the Grignard pathway (Pathway 1), a detailed experimental protocol for this more speculative Friedel-Crafts route is not provided here as a primary recommendation.

Comparison of Synthetic Pathways

Table 2: Qualitative Comparison of Synthesis Pathways

| Feature | Pathway 1: Grignard Reaction | Pathway 2: Friedel-Crafts Acylation |

| Overall Strategy | Nucleophilic addition-ring opening | Electrophilic substitution |

| Key Intermediates | Cyclobutylmagnesium bromide | Cyclobutanecarbonyl chloride |

| Number of Steps | Fewer steps, more convergent | Potentially more steps, less convergent |

| Reliability | High, based on analogous reactions | Moderate, requires more development |

| Potential Byproducts | Dialkylation products, lactones | Polyacylation (less likely), rearrangement |

| Reagent Sensitivity | Grignard reagent is highly moisture-sensitive | Acyl chloride is moisture-sensitive |

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

-

Cyclobutyl Bromide: A flammable and potentially toxic liquid. Handle with care.

-

Magnesium Turnings: Highly flammable solid, especially as a fine powder.

-

Diethyl Ether/THF: Extremely flammable and volatile solvents. Work in a fume hood away from ignition sources.

-

Cyclobutanecarbonyl Chloride: A corrosive and flammable liquid that reacts with moisture.[15][16] Handle with extreme care.

-

Thionyl Chloride: A toxic and corrosive liquid that reacts violently with water.

-

This compound: Based on analogous compounds like 4-cyclopropyl-4-oxobutyric acid, it should be considered harmful if swallowed and an irritant to the skin and eyes.[17] Avoid inhalation of dust and direct contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[1][18][19]

Conclusion and Outlook

This technical guide has outlined two primary synthetic pathways for the preparation of this compound. The Grignard reaction of cyclobutylmagnesium bromide with succinic anhydride stands out as the more robust, direct, and recommended approach for laboratory-scale synthesis due to its high convergence and reliance on well-established reaction principles. The Friedel-Crafts acylation pathway, while mechanistically plausible, would require significant optimization and is likely to be a more circuitous route.

The protocols and scientific rationale presented herein provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable building block. Future work could focus on optimizing the reaction conditions for the Grignard pathway to maximize yield and minimize byproduct formation, as well as developing a scalable and cost-effective process for larger-scale production.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained.

- ChemicalBook. (n.d.). Cyclobutanecarbonyl chloride 5006-22-4 wiki.

- Bernáth, G., & Fülöp, F. (2002). METHODS FOR THE SYNTHESIS OF c- AND d- KETO ACID DERIVATIVES.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Iqbal, M. S., et al. (2013). Synthesis of Novel γ-Ketoesters from Succinic Anhydride. Asian Journal of Chemistry, 25(17), 9701-9703.

-

MySkinRecipes. (n.d.). 4-CYCLOBUTYL-4-OXO-BUTYRIC ACID. Retrieved from [Link]

- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.

- Weizmann, C., Blum-Bergmann, O., & Bergmann, F. (1935). 325. The reaction of Grignard reagents with some succinic anhydrides. Journal of the Chemical Society (Resumed), 1370.

- Google Patents. (1996). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

- ChemRxiv. (n.d.). ARTICLE.

- ResearchGate. (n.d.). The preparation of ketones from acid halides and the grignard reagent.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Semantic Scholar. (1995). The Reaction of Arylmagnesium Halides with Succinic Anhydride.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-(4-N-BUTYLPHENYL)-4-OXOBUTYRIC ACID.

- Organic Syntheses. (n.d.). succinic anhydride.

- Filo. (2025). Cyclobutyl bromide on treatment with magnesium in dry ether forms an orga...

-

PubChem. (n.d.). Cyclobutanecarbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Filo. (2025). Identify A and B in the following reaction: reaction scheme with bromocy...

- YouTube. (2024). Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A).....

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- ResearchGate. (n.d.). Synthesis of Novel g-Ketoesters from Succinic Anhydride | Request PDF.

-

MySkinRecipes. (n.d.). 4-CYCLOBUTYL-4-OXO-BUTYRIC ACID. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Preparation succinic anhydride. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 4-CYCLOBUTYL-4-OXO-BUTYRIC ACID [myskinrecipes.com]

- 3. This compound | C8H12O3 | CID 24726974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. 325. The reaction of Grignard reagents with some succinic anhydrides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. [PDF] The Reaction of Arylmagnesium Halides with Succinic Anhydride. | Semantic Scholar [semanticscholar.org]

- 7. Cyclobutyl bromide on treatment with magnesium in dry ether forms an orga.. [askfilo.com]

- 8. Identify A and B in the following reaction: reaction scheme with bromocy.. [askfilo.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. 傅-克酰基化反应 [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 15. Cyclobutanecarbonyl chloride | C5H7ClO | CID 78705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Cyclobutanecarbonyl chloride 98 5006-22-4 [sigmaaldrich.com]

- 17. fluorochem.co.uk [fluorochem.co.uk]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

A Technical Guide to Friedel-Crafts Acylation Involving Cyclobutane Moieties

Abstract

This technical guide provides an in-depth analysis of Friedel-Crafts acylation chemistry as it pertains to cyclobutane-containing structures. We first address the chemical infeasibility of the direct acylation of the cyclobutane alkane ring. Subsequently, we present a comprehensive, field-proven alternative: the intermolecular Friedel-Crafts acylation of an aromatic substrate with a cyclobutane-derived acylating agent to synthesize cyclobutyl phenyl ketone. A second, intramolecular approach demonstrating the formation of a fused aromatic-cycloalkanone system is also detailed. This guide is structured to deliver both foundational mechanistic understanding and actionable experimental protocols, supported by authoritative references, to empower researchers in the synthesis and development of novel chemical entities.

Part 1: The Challenge of Direct Cycloalkane Acylation

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis for attaching acyl groups (R-C=O) to aromatic rings.[1][2] The reaction proceeds via electrophilic aromatic substitution (EAS), where a potent electrophile, typically a resonance-stabilized acylium ion, is attacked by the π-electrons of an aromatic system.[3][4]

A common misconception is to extend this powerful reaction to saturated hydrocarbons like cyclobutane. However, the direct Friedel-Crafts acylation of cyclobutane is not a viable synthetic route for two fundamental reasons:

-

Lack of Nucleophilicity: The reaction's initial and rate-determining step is the nucleophilic attack by the substrate on the electrophile.[3] Aromatic rings are sufficiently nucleophilic due to their high-energy π-electron systems. Saturated alkanes, including cyclobutane, lack these available π-electrons. Their C-H and C-C sigma bonds are low-energy, stable, and not sufficiently nucleophilic to attack an acylium ion.

-

Substrate and Catalyst Instability: Friedel-Crafts reactions require strong Lewis acid catalysts, such as aluminum chloride (AlCl₃), to generate the acylium ion from an acyl halide or anhydride.[1][5] Under these harsh conditions, strained rings like cyclobutane are susceptible to non-specific activation, leading to ring-opening, rearrangement, or fragmentation rather than clean acylation.[6][7][8][9][10]

Therefore, attempting to directly acylate cyclobutane with a reagent like succinic anhydride under Friedel-Crafts conditions would not yield the desired 4-cyclobutyl-4-oxobutanoic acid. Instead, a complex mixture of rearranged and polymeric products would be expected. Scientific integrity demands we pivot to established, reliable methodologies.

Part 2: A Viable Alternative: Intermolecular Acylation for Cyclobutyl Aryl Ketone Synthesis

A robust and well-documented strategy to incorporate a cyclobutane ring via Friedel-Crafts chemistry is to use a cyclobutane-containing electrophile to acylate an aromatic substrate. The synthesis of Cyclobutyl Phenyl Ketone from benzene and cyclobutanecarbonyl chloride serves as an exemplary case.

Reaction Mechanism

The mechanism follows the classical three-step electrophilic aromatic substitution pathway:

-

Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of cyclobutanecarbonyl chloride, weakening the C-Cl bond and facilitating its cleavage to form a resonance-stabilized cyclobutyl-acylium ion.[1][11]

-

Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts aromaticity and forms a resonance-stabilized cyclohexadienyl cation, also known as an arenium ion or sigma complex.[4][12]

-

Deprotonation and Aromaticity Restoration: The tetrachloroaluminate anion ([AlCl₄]⁻) acts as a base, abstracting a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product, cyclobutyl phenyl ketone.[11][12]

Unlike Friedel-Crafts alkylation, the acylium ion does not undergo rearrangement, and the ketone product is deactivated towards further substitution, preventing polyacylation.[5][13]

Experimental Protocol

This protocol provides a generalized procedure for the laboratory-scale synthesis of cyclobutyl phenyl ketone.[14]

Materials & Reagents:

-

Cyclobutanecarbonyl chloride (1.0 eq.)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq.)

-

Anhydrous Benzene (can act as solvent and reagent) or an inert solvent like Dichloromethane (DCM)

-

Ice, distilled water, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl).

-

Catalyst Suspension: Charge the flask with anhydrous benzene (if used as solvent) or DCM, and then add anhydrous AlCl₃ in portions while stirring. Cool the resulting suspension to 0-5 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve cyclobutanecarbonyl chloride in a minimal amount of the reaction solvent and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature. The reaction can be gently heated to reflux (approx. 40-50 °C if in DCM) for 1-3 hours to ensure completion. Monitor progress by TLC.

-

Workup: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding crushed ice, followed by cold 1M HCl to dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. If DCM was used, separate the organic layer. If benzene was the solvent, extract the aqueous layer with additional benzene or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure cyclobutyl phenyl ketone.

Data Presentation

| Property | Cyclobutanecarbonyl Chloride | Benzene | Aluminum Chloride | Cyclobutyl Phenyl Ketone |

| CAS Number | 5006-22-4 | 71-43-2 | 7446-70-0 | 5407-98-7[15][16] |

| Formula | C₅H₇ClO | C₆H₆ | AlCl₃ | C₁₁H₁₂O[16][17] |

| Molar Mass | 118.56 g/mol | 78.11 g/mol | 133.34 g/mol | 160.21 g/mol [16] |

| Boiling Point | 134 °C | 80.1 °C | 180 °C (subl.) | 114-118 °C @ 7 mmHg[15] |

| Density | 1.12 g/mL | 0.876 g/mL | 2.48 g/cm³ | 1.05 g/mL at 25 °C[15] |

Expected Characterization:

-

¹H NMR: Signals corresponding to aromatic protons (multiplet, ~7.4-8.0 ppm), the methine proton adjacent to the carbonyl (quintet, ~3.8-4.0 ppm), and cyclobutane methylene protons (multiplets, ~1.8-2.5 ppm).

-

¹³C NMR: A signal for the carbonyl carbon (~200 ppm), signals for aromatic carbons (~128-137 ppm), a signal for the methine carbon (~40 ppm), and signals for the cyclobutane methylene carbons (~18, 25 ppm).

-

IR Spectroscopy: A strong characteristic C=O stretch around 1680-1690 cm⁻¹.

Part 3: An Intramolecular Approach - Synthesis of Fused Ring Systems

Intramolecular Friedel-Crafts acylation is a powerful method for constructing polycyclic systems where the aromatic ring and the acyl group are part of the same molecule.[18] This reaction is particularly efficient for forming stable 5- and 6-membered rings. A classic example is the cyclization of 4-phenylbutanoic acid to form α-tetralone, a fused 6-membered ring ketone.[19][20]

Mechanism of Intramolecular Acylation

The reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid, which facilitates the formation of an acylium ion electrophile that is then attacked by the tethered aromatic ring.[20]

-

Electrophile Formation: The carboxylic acid is first converted to an acyl chloride (e.g., with thionyl chloride) or activated directly by the strong acid catalyst to form an acylium ion.[21]

-

Intramolecular Attack: The aromatic ring attacks the intramolecular acylium ion. This ring-closing step is kinetically favored due to the proximity of the reacting groups.

-

Deprotonation: A base removes a proton from the resulting arenium ion intermediate to restore aromaticity and yield the fused ketone product.

Representative Protocol: Synthesis of α-Tetralone

This protocol is adapted from established literature procedures for the synthesis of α-tetralone from 4-phenylbutyric acid.[21]

-

Acid Chloride Formation: In a round-bottom flask, gently heat a mixture of 4-phenylbutyric acid (1.0 eq.) and thionyl chloride (1.3 eq.) on a steam bath for 30-60 minutes until HCl evolution ceases. Remove excess thionyl chloride under vacuum.

-

Cyclization: Cool the resulting crude 4-phenylbutyryl chloride and dissolve it in an inert solvent like carbon disulfide or nitrobenzene. Cool the solution in an ice bath.

-

Catalyst Addition: Add anhydrous AlCl₃ (1.1 eq.) portion-wise, controlling the initial vigorous evolution of HCl.

-

Reaction: Once the addition is complete, slowly warm the mixture and heat on a steam bath for 30-60 minutes to complete the reaction.

-

Workup & Purification: Follow a similar aqueous quench, extraction, and purification procedure as described in section 2.2 to isolate the α-tetralone product.[21] This reaction can also be effectively catalyzed by solid acid catalysts like H-Beta zeolites.[22]

This intramolecular strategy highlights a powerful method for building complex molecular architectures relevant to drug discovery, where fused ring systems are common motifs.

References

-

Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]

-

Title: Friedel Crafts Acylation And Alkylation Reaction Source: BYJU'S URL: [Link]

-

Title: Video: Limitations of Friedel–Crafts Reactions Source: JoVE URL: [Link]

-

Title: Review of Limitations of Friedel-Crafts reactions Source: CUTM Courseware URL: [Link]

-

Title: Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation Source: Pharmaguideline URL: [Link]

-

Title: 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction Source: OpenStax URL: [Link]

-

Title: Friedel-Crafts Acylation Source: Chemistry Steps URL: [Link]

-

Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation Source: ACS Publications URL: [Link]

-

Title: Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes Source: NIH National Library of Medicine URL: [Link]

-

Title: NY cyclisation of cyclobutyl phenyl ketone and manipulation of resulting alcohol Source: ResearchGate URL: [Link]

-

Title: Chemical Properties of Cyclobutyl phenyl ketone (CAS 5407-98-7) Source: Cheméo URL: [Link]

-

Title: Cyclobutyl phenyl ketone | C11H12O | CID 79414 Source: PubChem - NIH URL: [Link]

- Title: Method for synthesizing Alpha-tetralone through 4-phenylbutyric acid in catalytic way Source: Google Patents URL

-

Title: Lewis acid catalyzed cycloreversion of cyclobutane 3 b to... Source: ResearchGate URL: [Link]

-

Title: Intramolecular Friedel-Crafts Reactions Source: Master Organic Chemistry URL: [Link]

-

Title: Cyclobutyl phenyl ketone Source: NIST WebBook URL: [Link]

-

Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]

-

Title: Lewis acid catalyzed tandem difunctionalization/fragmentation reactions of bicyclobutanes: access to 2-vinylidenyl 1,4-dicarbonyl compounds Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes Source: ACS Publications URL: [Link]

-

Title: 1-Tetralone Source: Wikipedia URL: [Link]

-

Title: Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols Source: PMC - NIH URL: [Link]

-

Title: friedel-crafts acylation of benzene Source: chemguide URL: [Link]

-

Title: Synthesis of α-tetralone by intramolecular acylation of 4-phenylbutyric acid in a fixed bed reactor Source: ResearchGate URL: [Link]

-

Title: α-TETRALONE Source: Organic Syntheses Procedure URL: [Link]

-

Title: 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions Source: Chemistry LibreTexts URL: [Link]

-

Title: Lewis acids mediated ring‐opening reactions of cyclobutanones. Source: ResearchGate URL: [Link]

-

Title: 15.13: Friedel-Crafts Alkanoylation (Acylation) Source: Chemistry LibreTexts URL: [Link]

-

Title: Friedel Crafts Acylation of Benzene Reaction Mechanism Source: YouTube URL: [Link]

-

Title: Acylation of Benzene - Friedel Crafts (A-Level Chemistry) Source: YouTube URL: [Link]

-

Title: Search Results - Beilstein Journals Source: Beilstein Journals URL: [Link]

-

Title: Friedel-Crafts Acylation with Practice Problems Source: Chemistry Steps URL: [Link]

-

Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Lewis acid catalyzed tandem difunctionalization/fragmentation reactions of bicyclobutanes: access to 2-vinylidenyl 1,4-dicarbonyl compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Limitations of Friedel–Crafts Reactions [jove.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. CYCLOBUTYL PHENYL KETONE | 5407-98-7 [chemicalbook.com]

- 16. Cyclobutyl phenyl ketone | C11H12O | CID 79414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Cyclobutyl phenyl ketone [webbook.nist.gov]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-cyclobutyl-4-oxobutanoic acid: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Rising Prominence of Strained Ring Systems in Medicinal Chemistry

For decades, the cyclobutyl moiety was often viewed by medicinal chemists with a degree of apprehension, largely due to concerns about its inherent ring strain and potential metabolic instability. However, a paradigm shift is underway. The unique, puckered three-dimensional geometry of the cyclobutane ring is now increasingly recognized as a valuable asset in modern drug design.[1] It can impart favorable pharmacological properties, such as improved metabolic stability, enhanced binding affinity, and reduced planarity, offering a compelling alternative to more traditional isosteres.[1] This guide focuses on a key exemplar of this emerging class of building blocks: 4-cyclobutyl-4-oxobutanoic acid. As a bifunctional molecule, it offers a versatile scaffold for the synthesis of novel chemical entities with significant potential in therapeutic development.

Molecular Overview and Physicochemical Properties

4-cyclobutyl-4-oxobutanoic acid is a gamma-keto acid distinguished by the presence of a cyclobutyl ring. This combination of a carboxylic acid, a ketone, and a strained cycloalkane ring system gives rise to its unique chemical reactivity and potential as a versatile synthetic intermediate.

Table 1: Physicochemical Properties of 4-cyclobutyl-4-oxobutanoic acid

| Property | Value | Source |

| IUPAC Name | 4-cyclobutyl-4-oxobutanoic acid | PubChem[2] |

| CAS Number | 889953-85-9 | PubChem[2] |

| Molecular Formula | C₈H₁₂O₃ | PubChem[2] |

| Molecular Weight | 156.18 g/mol | PubChem[2] |

| Computed XLogP3 | 0.4 | PubChem[2] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Computed Rotatable Bond Count | 3 | PubChem[2] |

Note: The majority of the available data for this compound is computed. Experimental validation of these properties is a crucial step in its further development and application.

Synthesis of 4-cyclobutyl-4-oxobutanoic acid: A Proposed Approach via Friedel-Crafts Acylation

The synthesis of γ-keto acids is a well-established field in organic chemistry.[3][4][5][6] A plausible and direct route to 4-cyclobutyl-4-oxobutanoic acid is the Friedel-Crafts acylation of cyclobutane with succinic anhydride.[7][8][9][10] However, the application of this reaction to a non-aromatic, strained ring like cyclobutane requires careful consideration of the reaction conditions to avoid potential side reactions such as ring-opening or rearrangement, which are known to occur in the presence of Lewis acids.[11][12]

Proposed Reaction Mechanism

The reaction is anticipated to proceed via the classical Friedel-Crafts acylation mechanism:

-

Activation of Succinic Anhydride: The Lewis acid catalyst (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon.

-

Formation of the Acylium Ion: Cleavage of the C-O bond in the activated anhydride generates a resonance-stabilized acylium ion intermediate.

-

Electrophilic Attack: The strained C-C bonds of cyclobutane, which possess some degree of π-character, can act as a nucleophile, attacking the electrophilic acylium ion. This step is the most critical and potentially challenging, as the reactivity of a cycloalkane is significantly lower than that of an aromatic ring.

-

Deprotonation/Rearrangement: The resulting carbocation intermediate can then undergo deprotonation to yield the acylated cyclobutane. However, given the strained nature of the cyclobutane ring, rearrangement to a more stable carbocation is a significant possibility.

-

Hydrolysis: The reaction mixture is quenched with water to hydrolyze the aluminum chloride complex of the product and liberate the free carboxylic acid.

Caption: Proposed workflow for the synthesis of 4-cyclobutyl-4-oxobutanoic acid.

Detailed Experimental Protocol (Hypothetical and Requiring Optimization)

Safety Precaution: This protocol involves the use of a strong Lewis acid (AlCl₃), which is highly corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

-

Succinic anhydride (high purity)

-

Cyclobutane (liquefied gas or in a suitable solvent)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

-

Inert gas (nitrogen or argon) supply

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: Under an inert atmosphere, charge the three-necked flask with anhydrous aluminum chloride (a stoichiometric excess is likely required). Add anhydrous DCM to create a slurry. Cool the mixture in a low-temperature bath.

-

Addition of Reactants: Slowly add a solution of succinic anhydride in anhydrous DCM to the cooled AlCl₃ slurry via the dropping funnel. Once the addition is complete, slowly introduce cyclobutane to the reaction mixture. The rate of addition and reaction temperature are critical parameters to control to minimize side reactions.

-

Reaction: Allow the reaction to stir at a controlled low temperature for a prolonged period. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.

-

Workup: Carefully and slowly quench the reaction by pouring the mixture over crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes and protonate the carboxylate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous phase. Separate the layers and acidify the aqueous layer with HCl to precipitate the product. Extract the product back into an organic solvent. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product will likely require further purification by column chromatography or recrystallization to obtain pure 4-cyclobutyl-4-oxobutanoic acid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is critical to prevent the deactivation of the Lewis acid catalyst by moisture.

-

Low Temperature: The high reactivity of cyclobutane towards Lewis acids necessitates low temperatures to control the reaction rate and selectivity, minimizing potential ring-opening and rearrangement side products.

-

Stoichiometric Excess of Lewis Acid: The ketone product can form a complex with the Lewis acid, effectively sequestering the catalyst. Therefore, a stoichiometric amount or more is often required to drive the reaction to completion.[13]

-

Aqueous Acid Workup: This step is essential to break down the aluminum-product complex and protonate the carboxylate to yield the final carboxylic acid.

-

Bicarbonate Extraction: This is a standard and effective method for separating the acidic product from neutral and basic impurities.

Spectroscopic and Analytical Characterization (Predicted)

In the absence of published experimental data, the following spectroscopic characteristics can be predicted based on the analysis of similar structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclobutyl ring and the aliphatic chain.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |

| -CH₂-CH ₂-COOH | 2.5 - 2.8 | Triplet | J ≈ 6-7 Hz |

| -C(=O)-CH ₂-CH₂- | 2.8 - 3.1 | Triplet | J ≈ 6-7 Hz |

| Cyclobutyl -CH -C(=O) | 3.0 - 3.5 | Multiplet | |

| Cyclobutyl -CH ₂- | 1.8 - 2.4 | Multiplet | |

| -COOH | 10 - 12 | Broad singlet |

The complex splitting patterns of the cyclobutyl protons arise from the puckered conformation of the ring and the various cis and trans coupling constants.[14]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide clear signals for the carbonyl carbons and the carbons of the cyclobutyl ring.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C =O (Ketone) | 205 - 215 |

| C =O (Carboxylic Acid) | 175 - 185 |

| C H-C(=O) (Cyclobutyl) | 45 - 55 |

| C H₂ (Cyclobutyl) | 20 - 30 |

| C H₂ (aliphatic, α to C=O) | 30 - 40 |

| C H₂ (aliphatic, β to C=O) | 25 - 35 |

The chemical shift of the unsubstituted cyclobutane carbon is around 22.4 ppm.[14]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic stretching frequencies of the carbonyl groups and the O-H bond of the carboxylic acid.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O stretch (Ketone) | 1705 - 1725 | Strong |

| C=O stretch (Carboxylic Acid) | 1700 - 1720 | Strong |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

The broadness of the O-H stretch is due to hydrogen bonding.[15]

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak, although it may be weak. Key fragmentation patterns for γ-keto acids include α-cleavage and McLafferty rearrangement.

Predicted Fragmentation Pathways:

-

α-Cleavage: Loss of the cyclobutyl group or the propanoic acid chain.

-

McLafferty Rearrangement: If a γ-hydrogen is available on the cyclobutyl ring relative to the ketone, a characteristic rearrangement can occur.

-

Loss of H₂O: Dehydration from the carboxylic acid.

-

Loss of COOH: Decarboxylation.

Chemical Reactivity and Synthetic Utility

4-cyclobutyl-4-oxobutanoic acid is a bifunctional molecule, and its reactivity is dictated by the ketone and carboxylic acid moieties.

Caption: Key reaction pathways for 4-cyclobutyl-4-oxobutanoic acid.

-

Carboxylic Acid Group: This functional group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding primary alcohol.

-

Ketone Group: The ketone can be reduced to a secondary alcohol, converted to an alkene via the Wittig reaction, or undergo reductive amination to introduce a nitrogen-containing substituent.

-

Cyclization Reactions: As a γ-keto acid, it is a valuable precursor for the synthesis of five-membered heterocyclic rings, such as pyridazinones, through condensation with hydrazine derivatives.[16]

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a cyclobutyl ring can significantly enhance the pharmacological profile of a drug candidate.[1] 4-cyclobutyl-4-oxobutanoic acid, as a readily functionalizable building block, offers a strategic entry point for introducing this valuable motif.

-

Scaffold for Novel Heterocycles: Its ability to form pyridazinones and other heterocyclic systems makes it a valuable starting material for generating libraries of compounds for high-throughput screening.

-

Bioisostere for Phenyl Rings: The puckered nature of the cyclobutane ring can serve as a non-planar bioisostere for a phenyl ring, potentially improving solubility and metabolic stability while maintaining key binding interactions.[17]

-

Conformationally Restricted Linker: The rigid cyclobutane unit can be used as a linker to orient pharmacophoric groups in a specific and constrained conformation, which can lead to enhanced selectivity and potency.

-

Potential as a Pharmacophore: While not extensively documented for this specific molecule, related γ-keto acids with cyclic substituents have shown biological activity, for instance, as S1P₁ agonists.[18] This suggests that the 4-cyclobutyl-4-oxobutanoyl moiety itself could be a key component of a pharmacophore.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Outlook

4-cyclobutyl-4-oxobutanoic acid represents a promising yet underexplored building block in medicinal chemistry. Its synthesis, while presenting challenges due to the reactivity of the cyclobutane ring, is feasible through carefully optimized Friedel-Crafts acylation or other modern synthetic methods. The true value of this compound lies in its potential to introduce the increasingly sought-after cyclobutyl moiety into novel drug candidates, offering a pathway to compounds with improved physicochemical and pharmacological properties. Further experimental investigation into its synthesis, reactivity, and biological activity is highly warranted and is expected to unlock its full potential as a valuable tool for drug discovery professionals.

References

-

Lewis acid catalyzed cycloreversion of cyclobutane 3 b to 4‐ethoxystyrene and methylidene malonate 4 a. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols. (2023). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (2023). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Lewis acid catalyzed tandem difunctionalization/fragmentation reactions of bicyclobutanes: access to 2-vinylidenyl 1,4-dicarbonyl compounds. (2023). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (2023). PubMed. Retrieved January 17, 2026, from [Link]

-

Lewis acids mediated ring‐opening reactions of cyclobutanones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

4-Cyclobutyl-4-oxobutyric acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Cyclobutylcarboxylic acid. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. (2015). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. (2009). PubMed. Retrieved January 17, 2026, from [Link]

-

Formation of γ-‐Keto Esters from β. (2014). Organic Syntheses. Retrieved January 17, 2026, from [Link]

-

Synthesis of 1,4-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

A simple synthesis of alpha-methyl-gamma-keto acids. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved January 17, 2026, from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind. Retrieved January 17, 2026, from [Link]

-

Novel synthesis of .gamma.-keto esters. (1973). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. (2020). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Part II Copies of 1H NMR, 13C{1H} NMR, and NOESY Spectra. (2024). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

4-Cyclopropyl-4-oxobutanoic acid, 97%+ Purity, C7H10O3, 250 mg. (n.d.). CP Lab Safety. Retrieved January 17, 2026, from [Link]

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). ACS Publications. Retrieved January 17, 2026, from [Link]

-

A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. (2021). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 17, 2026, from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

4-(Cyclohexyloxy)-4-oxobutanoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids. (n.d.). Oregon State University. Retrieved January 17, 2026, from [Link]

-

4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

4-Cyclobutyl-3-oxobutanoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved January 17, 2026, from [Link]

-

4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. (2012). PubMed. Retrieved January 17, 2026, from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H12O3 | CID 24726974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,4-Keto carboxylic compound synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. studymind.co.uk [studymind.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclobutane Motif: A Technical Guide to its Rising Prominence in Drug Discovery

Abstract

The cyclobutane ring, a four-membered carbocycle, has transcended its status as a mere synthetic curiosity to become a cornerstone in modern medicinal chemistry. Its distinct conformational rigidity and unique three-dimensional geometry offer a powerful toolkit for drug designers to meticulously sculpt molecules with enhanced potency, selectivity, and superior pharmacokinetic profiles. This in-depth technical guide provides a comprehensive exploration of the biological activities of cyclobutane-containing compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles that render the cyclobutane moiety an asset in drug design, survey its presence in nature and its application in marketed therapeutics, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds.

Introduction: The Allure of a Strained Ring

The cyclobutane ring is characterized by significant ring strain, approximately 26.3 kcal/mol, second only to cyclopropane among saturated monocarbocycles.[1][2] This inherent strain is not a liability but rather a source of its unique and advantageous properties in a biological context. Unlike the planar representation often depicted, cyclobutane adopts a puckered or "butterfly" conformation to mitigate torsional strain.[2][3][4] This non-planar structure is crucial as it imparts a distinct three-dimensionality to molecules, a feature increasingly sought after in drug discovery to "escape from flatland" and explore novel chemical space.[5]

The strategic incorporation of a cyclobutane scaffold into a drug candidate can confer several benefits:

-

Conformational Restriction: The rigidity of the cyclobutane ring can lock a flexible molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target and thereby enhancing potency.[1][6][7][8][9][10][11]

-

Bioisosteric Replacement: Cyclobutane can serve as a bioisostere for various chemical groups, including gem-dimethyl groups, alkenes, larger rings, and even phenyl groups.[1][6][7][10][12] This substitution can lead to improved metabolic stability, solubility, and other desirable drug-like properties.[10]

-

Improved Pharmacokinetics: The introduction of a cyclobutane ring can obstruct sites of metabolism, leading to increased metabolic stability and a more favorable pharmacokinetic profile.[1][6][7][10]

-

Accessing Hydrophobic Pockets: The carbon-rich framework of cyclobutane can effectively occupy hydrophobic pockets within enzyme active sites or receptor binding sites.[1][6][10]

-

Precise Vectorial Orientation of Substituents: The defined stereochemistry of substituted cyclobutanes allows for the precise orientation of pharmacophoric groups to optimize interactions with their biological targets.[1][6][7][10]

Part 1: The Cyclobutane Motif in Nature and Medicine

While less common than five- and six-membered rings, the cyclobutane moiety is found in a diverse array of natural products, often contributing significantly to their biological activity.[13][14][15][16][17][18] These natural products span a wide range of structural classes, including alkaloids, terpenoids, and steroids.[15]

Naturally Occurring Bioactive Cyclobutanes:

-

Sceptrin: An antimicrobial agent isolated from the marine sponge Agelas sceptrum, sceptrin features a dimeric pyrrole-imidazole alkaloid structure with a central cyclobutane ring.[13]

-

Piperaborenines: A class of cytotoxic compounds isolated from Piper arborescens, these molecules are formed through the head-to-tail dimerization of piplartine-type monomers, resulting in a cyclobutane core.

-

Pentacycloanammoxic Acid: Found in bacteria that perform the anammox process, this remarkable "ladderane" is composed of five fused cyclobutane units and is believed to contribute to the integrity of the bacterial membrane.[19]

The presence of the cyclobutane ring in these natural products highlights its evolutionary selection for specific biological functions and provides inspiration for its use in medicinal chemistry.

Cyclobutane-Containing Drugs in the Clinic:

The unique properties of the cyclobutane ring have been successfully leveraged in the development of several marketed drugs across various therapeutic areas.

| Drug | Therapeutic Area | Role of the Cyclobutane Moiety |

| Carboplatin | Oncology | The cyclobutane-1,1-dicarboxylate ligand modulates the reactivity of the platinum center, leading to a different toxicity profile and reduced nephrotoxicity compared to cisplatin.[1][6][9][10][19] |

| Boceprevir | Antiviral (Hepatitis C) | The cyclobutane group in the P1 region of this HCV NS3/4A protease inhibitor enhances its potency compared to analogues with cyclopropyl or cyclopentyl groups.[9] |

| Apalutamide | Oncology | This androgen receptor antagonist features a spirocyclic cyclobutane, a key structural element contributing to its high affinity and antagonist activity.[9][10] |

| Ivosidenib | Oncology | An inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme, the difluorocyclobutylamine substituent was a critical optimization that improved metabolic stability.[9][10] |

Part 2: Synthetic Strategies for Bioactive Cyclobutanes

The growing interest in cyclobutane-containing compounds has spurred the development of diverse and efficient synthetic methodologies for their construction. A comprehensive review of all synthetic methods is beyond the scope of this guide; however, we will highlight some key and widely employed strategies.

[2+2] Cycloaddition Reactions:

This is arguably the most classic and direct method for forming a cyclobutane ring. It involves the reaction of two unsaturated components, typically two alkenes, an alkene and a ketene, or an alkyne and an alkene. Photochemical [2+2] cycloadditions are particularly common for the synthesis of the cyclobutane core of natural products.[5]

Experimental Protocol: Photochemical [2+2] Cycloaddition for a Sceptrin Precursor

This protocol is a generalized representation based on synthetic strategies towards dimeric pyrrole-imidazole alkaloids.

-

Reactant Preparation: Dissolve an equimolar amount of the monomeric pyrrole-imidazole precursor in a suitable solvent (e.g., acetonitrile or acetone) in a quartz reaction vessel. The concentration should be optimized to favor intermolecular dimerization over polymerization (typically in the range of 0.01-0.1 M).

-

Degassing: Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the alkene.

-

Irradiation: Irradiate the solution with a high-pressure mercury lamp (λ ≥ 350 nm) while maintaining a constant temperature (e.g., using a cooling bath). The use of a Pyrex filter is often necessary to block shorter, higher-energy wavelengths that can cause side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting cyclobutane dimer by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm its structure and stereochemistry.

Other Notable Synthetic Strategies:

-

Transition-Metal Catalyzed Cyclizations: Palladium-catalyzed intramolecular allylic alkylation has been used to construct cyclobutane rings with high regioselectivity.

-

Ring Opening of Bicyclo[1.1.0]butanes (BCBs): BCBs are highly strained molecules that can undergo ring-opening reactions with various reagents to afford functionalized cyclobutanes.[20]

-

Ionic Stepwise [2+2] Cycloaddition: Acid-catalyzed reactions of silyl enol ethers with α,β-unsaturated carbonyl compounds can provide donor-acceptor cyclobutane derivatives.

The choice of synthetic strategy depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Part 3: Case Studies in Drug Development

The application of cyclobutane-containing compounds is expanding into numerous therapeutic areas, including oncology, virology, and neurodegenerative diseases.

Oncology

As highlighted by the marketed drugs carboplatin, apalutamide, and ivosidenib, the cyclobutane motif has found significant utility in cancer therapy. The conformational rigidity and metabolic stability imparted by the cyclobutane ring are particularly advantageous in designing potent and selective enzyme inhibitors. For instance, in the development of tankyrase inhibitors for certain cancers, a trans-cyclobutyl linker demonstrated superior affinity compared to cyclohexyl and phenyl linkers.[9]

Antiviral Agents

Cyclobutane nucleoside analogues have shown promise as antiviral agents.[21] The conformationally rigid cyclobutane ring can mimic the furanose ring of natural nucleosides, allowing these analogues to interact with viral polymerases. Lobucavir, a cyclobutane-containing nucleoside analogue, has demonstrated activity against HIV-1, hepatitis B virus, and herpesviruses.[9]

Neurodegenerative Diseases

While still an emerging area, the unique properties of cyclobutane derivatives make them intriguing candidates for tackling neurodegenerative disorders. The pathology of many of these diseases involves protein misfolding and aggregation, processes that could potentially be modulated by small molecules that can enforce specific conformations.[22][23][24][25] The ability of the cyclobutane scaffold to present pharmacophores in a rigid and defined orientation could be beneficial in designing molecules that target protein-protein interactions or specific receptor subtypes implicated in these diseases.[22]

Part 4: Experimental Protocols for Assessing Bioactivity

Once a series of cyclobutane-containing compounds has been synthesized, their biological activity must be assessed. The choice of assay will depend on the therapeutic target. Below are representative protocols for evaluating anticancer and anti-inflammatory activity.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture: Culture a relevant cancer cell line (e.g., PC-3 for prostate cancer) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the cyclobutane-containing test compounds and a positive control (e.g., doxorubicin) in the cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells as a negative control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Protocol: Anti-Inflammatory Activity Assessment (Nitric Oxide Production in Macrophages)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Seeding: Seed the cells into 96-well plates and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the cyclobutane-containing compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response and NO production. Include wells with unstimulated cells and cells stimulated with LPS only.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine). The presence of nitrite (a stable breakdown product of NO) will result in a color change.

-

Absorbance Reading: Read the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value.

Part 5: Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated.

Caption: Overview of key synthetic strategies for constructing cyclobutane-containing molecules.

Conclusion and Future Outlook

The cyclobutane motif has firmly established itself as a valuable and versatile scaffold in modern drug discovery. Its unique conformational and physicochemical properties provide a compelling avenue for medicinal chemists to address challenges related to potency, selectivity, and pharmacokinetics. The continued development of novel synthetic methodologies will undoubtedly facilitate the exploration of an even wider range of cyclobutane-containing chemical space. As our understanding of the intricate interplay between three-dimensional molecular shape and biological function deepens, we can anticipate that the cyclobutane ring will play an increasingly prominent role in the design of the next generation of innovative therapeutics.

References

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

Al-Harrasi, A., Hussain, J., Ahmed, M., & Al-Rawahi, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 11(3), 334-343. [Link]

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

Wang, Q., & Li, W. (2022). Contemporary synthesis of bioactive cyclobutane natural products. Organic & Biomolecular Chemistry, 50(1), 16-29. [Link]

-

Hussain, J., Al-Harrasi, A., Ahmed, M., & Al-Rawahi, A. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Phytomedicine, 21(12), 1559-1581. [Link]

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(1), 136-154. [Link]

-

(2025). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. IntechOpen. [Link]

-

Glinkerman, C. M., & Sarpong, R. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 13(34), 9946-9961. [Link]

-

Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(1), 136-154. [Link]

-

(2025). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. ResearchGate. [Link]

-

Yang, P., Jia, Q., Song, S., & Huang, X. (2023). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 40(6), 1094-1129. [Link]

-

Yang, P., Jia, Q., Song, S., & Huang, X. (2023). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 40(6), 1094-1129. [Link]

-

Wang, Y., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

-

Akhtar, S. (2018). Conformational analysis. SlideShare. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

-

Paterson, M. J., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(10), 1734-1744. [Link]

-

Wikipedia. (n.d.). Cyclobutane. Wikipedia. [Link]

-

Quirante, J., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]

-

Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Organic Chemistry: Current Research. [Link]

-

Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

-

Quirante, J., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]

-

Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200084. [Link]

-

(2023). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]

-

Smith, C., & Van der Watt, E. (2018). Novel norbornane derivatives as potential neuroprotective agents. UWCScholar. [Link]

-

(2025). Discovery of a Novel Cyclobutanol Scaffold With Anti‐Inflammatory Activity and Its Modular Synthesis. ResearchGate. [Link]

-

(2025). Bioactive cyclobutane-containing alkaloids. ResearchGate. [Link]

-

Al-Harrasi, A., Hussain, J., Ahmed, M., & Al-Rawahi, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 11(3), 334-343. [Link]

-

Wollen, A. (2024). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. MDPI. [Link]

-

Chen, J., et al. (2023). Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. Antioxidants, 12(3), 619. [Link]

-

Dourou, A., et al. (2024). Cyclodextrin-Containing Drug Delivery Systems and Their Applications in Neurodegenerative Disorders. MDPI. [Link]

-

Raghu, R., & N, S. (2023). Neurodegenerative disorders: Assessing the impact of natural vs drug‐induced treatment options. Health Science Reports, 6(5), e1255. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 19. Cyclobutane - Wikipedia [en.wikipedia.org]

- 20. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F [pubs.rsc.org]

- 21. longdom.org [longdom.org]

- 22. Novel norbornane derivatives as potential neuroprotective agents [uwcscholar.uwc.ac.za]

- 23. mdpi.com [mdpi.com]

- 24. Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases | MDPI [mdpi.com]

- 25. Neurodegenerative disorders: Assessing the impact of natural vs drug‐induced treatment options - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Value of Strain in Medicinal Chemistry

Sources

- 1. Carboplatin - Wikipedia [en.wikipedia.org]

- 2. Cation radicals: ring opening of a cyclobutane by electron transfer - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]